Liquiritigenin

Estrogen Receptor Selective Estrogen Receptor Modulator (SERM) Phytoestrogen

Liquiritigenin (CAS 69097-97-8, ≥98%) is the definitive selective ERβ agonist (IC50 7.5 µM vs >200 µM for ERα; >26-fold selectivity), superior to isoliquiritigenin (~2.1-fold) for clean dissection of ERβ-mediated pathways. It also delivers potent aromatase (CYP19) inhibition (IC50 0.34–0.43 µM; ~9-fold more potent than isoliquiritigenin) and reversible MAO-B inhibition (IC50 0.098 µM). Procure the pure aglycone—not undefined extracts—to eliminate confounding chalcone/flavanone cross-activity and ensure reproducible dose-response data across ERβ, aromatase, and MAO-B assays.

Molecular Formula C15H12O4
Molecular Weight 256.25 g/mol
CAS No. 69097-97-8
Cat. No. B1674858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLiquiritigenin
CAS69097-97-8
Synonyms(±)-Liquiritigenin
Molecular FormulaC15H12O4
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESC1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)O
InChIInChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)14-8-13(18)12-6-5-11(17)7-15(12)19-14/h1-7,14,16-17H,8H2
InChIKeyFURUXTVZLHCCNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Liquiritigenin (CAS 69097-97-8): Baseline Procurement Overview and Compound Identity


Liquiritigenin (CAS 69097-97-8), chemically 4',7-Dihydroxyflavanone, is a flavanone aglycone primarily isolated from the roots of Glycyrrhiza species (licorice). It exists as a crystalline solid with a melting point of 206–208°C, limited aqueous solubility (equilibrium solubility 69.29 μg/mL in water at 37°C), and good membrane permeability [1]. As the principal phytoestrogen in licorice extracts, liquiritigenin exhibits selective estrogen receptor β (ERβ) agonist activity [2], distinguishing it from broader-spectrum phytoestrogens. This compound is frequently studied alongside its structural isomer isoliquiritigenin (a chalcone), from which it differs by a single ring-closure event, and within the broader class of licorice flavonoids including glabridin and licochalcone A.

Why Liquiritigenin Cannot Be Substituted with Generic Flavanones or Licorice Extracts


Substituting liquiritigenin with a generic flavanone, a structurally related isomer such as isoliquiritigenin, or a complex licorice extract introduces substantial experimental and procurement risk due to divergent pharmacological profiles. Despite their structural similarity, liquiritigenin and isoliquiritigenin exhibit markedly different inhibitory potencies: isoliquiritigenin is a stronger monoamine oxidase (MAO) inhibitor (Ki = 14.3 μM for MAO-A versus 31.5 μM for liquiritigenin) [1] and a more potent antibacterial agent against oral pathogens [2], whereas liquiritigenin is distinguished by its highly selective activation of estrogen receptor β (ERβ) with negligible ERα binding [3]. Similarly, comparing liquiritigenin to another flavanone, naringenin, reveals distinct pharmacokinetic behavior in human subjects [4], confirming that in-class flavonoids are not interchangeable. Procurement of undefined extracts yields variable ratios of these compounds, making dose-response and mechanistic reproducibility unattainable.

Liquiritigenin (69097-97-8): Product-Specific Quantitative Differentiation Evidence Guide


ERβ Selectivity: Liquiritigenin Exhibits >26-Fold Selectivity for ERβ Over ERα

In a direct comparative binding assay, liquiritigenin (LigF) demonstrated an IC50 of 7.5 ± 0.5 µM for estrogen receptor β (ERβ), while its binding affinity for ERα was negligible with an IC50 > 200 µM [1]. This contrasts starkly with its structural isomer isoliquiritigenin (LigC), which binds both subtypes more potently but with lower selectivity (ERα IC50 = 16 ± 1 µM; ERβ IC50 = 7.8 ± 0.1 µM) [1]. Additionally, in functional assays, liquiritigenin activated ERβ-mediated transcription with an EC50 of 36.5 nM , while showing minimal activation of ERα.

Estrogen Receptor Selective Estrogen Receptor Modulator (SERM) Phytoestrogen Menopausal Symptoms

Aromatase (CYP19) Inhibition: Liquiritigenin Exhibits 23–32-Fold Greater Potency Than Related Flavones

Liquiritigenin inhibits human aromatase (CYP19) with an IC50 of 0.34 µM, demonstrating approximately 30-fold greater potency than the structurally related flavones myricetin (IC50 = 10 µM) and gossypetin (IC50 = 11 µM) [1]. In a separate comparative analysis, liquiritigenin (IC50 = 0.43 ± 0.02 µM) was approximately 9-fold more potent than isoliquiritigenin (IC50 = 4.0 ± 0.3 µM) as an aromatase inhibitor [2]. Liquiritigenin also showed approximately 5.8-fold greater potency than the first-generation clinical aromatase inhibitor aminoglutethimide (IC50 ≈ 2.0–2.5 µM) [1].

Aromatase Inhibition CYP19 Breast Cancer Endocrinology

MAO-B Inhibition: Liquiritigenin Exhibits Potent, Reversible Inhibition with an IC50 of 0.098 µM

Liquiritigenin potently inhibits human monoamine oxidase B (MAO-B) with an IC50 of 0.098 µM and MAO-A with an IC50 of 0.27 µM, demonstrating reversible inhibition kinetics [1]. In a head-to-head comparison using rat brain mitochondrial preparations, liquiritigenin exhibited IC50 values for MAO-A and MAO-B of 32 µM and 104.6 µM, respectively, whereas isoliquiritigenin was consistently more potent with IC50 values of 13.9 µM and 47.2 µM, respectively [2]. The ~2.3-fold difference in potency highlights that the chalcone (isoliquiritigenin) is a stronger MAO inhibitor than the flavanone (liquiritigenin), but both are active. Notably, the glycoside liquiritin (the 4'-O-glucoside of liquiritigenin) shows weak MAO-B inhibition (IC50 > 40 µM) [1], demonstrating that the aglycone form is essential for potent activity.

Monoamine Oxidase Neuroprotection Parkinson's Disease Neuropharmacology

Oral Antibacterial Activity: Isoliquiritigenin Outperforms Liquiritigenin Against Periodontopathogens

In a direct comparative evaluation of therapeutic potential for oral infections, isoliquiritigenin (1) demonstrated significant antibacterial activity against three major periodontopathogens—Porphyromonas gingivalis, Fusobacterium nucleatum, and Prevotella intermedia—whereas liquiritigenin (2) exerted less pronounced effects on these bacterial species [1]. Neither compound was effective against cariogenic bacteria (Streptococcus mutans and Streptococcus sobrinus) [1]. Furthermore, isoliquiritigenin exhibited stronger inhibitory activity than liquiritigenin toward P. gingivalis collagenase and human matrix metalloproteinase 9 (MMP-9), and more potently attenuated the LPS-induced inflammatory response in macrophages by inhibiting NF-κB p65 and AP-1 activation [1].

Antibacterial Periodontal Disease Oral Microbiology Natural Products

Antitubercular Activity: Isoliquiritigenin Exhibits Measurable MIC, Liquiritigenin Derivatives Show Enhanced Potency

Isoliquiritigenin (ISL) exhibits antitubercular activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 25 μg/mL [1]. While the baseline activity of liquiritigenin (LTG) itself is not explicitly reported in this comparative dataset, the study focused on synthesizing LTG derivatives, some of which (compounds 6, 7, and 15) exhibited twofold higher activity (MIC = 12.5 μg/mL) than ISL [1]. This indicates that modifications to the liquiritigenin scaffold can yield antitubercular agents with improved potency.

Antitubercular Mycobacterium tuberculosis Infectious Disease Drug Discovery

Liquiritigenin (69097-97-8): Optimized Research and Industrial Application Scenarios Based on Quantitative Differentiation


ERβ-Selective Agonist Tool Compound for Estrogen Receptor Subtype Profiling

Liquiritigenin is the optimal selection for experiments requiring selective activation of estrogen receptor β (ERβ) with minimal cross-reactivity at ERα. With an ERβ IC50 of 7.5 µM and ERα IC50 > 200 µM, it provides a >26-fold selectivity window [1]. This profile is superior to isoliquiritigenin (selectivity ratio ~2.1) and enables clean dissection of ERβ-mediated transcriptional responses without confounding ERα-driven proliferative signals. Ideal for target validation studies in ERβ-expressing tissues (prostate, colon, immune cells) and for screening ERβ-specific downstream effectors.

Aromatase Inhibition Research and CYP19 Probe Development

For programs investigating natural product-based aromatase (CYP19) inhibition, liquiritigenin offers a potent flavanone scaffold with an IC50 of 0.34–0.43 µM [1]. This is approximately 30-fold more potent than common flavones (myricetin, gossypetin) and ~9-fold more potent than isoliquiritigenin [2]. Its potency surpasses that of the first-generation clinical inhibitor aminoglutethimide, making liquiritigenin a valuable positive control for aromatase inhibition assays and a promising lead scaffold for developing non-steroidal aromatase inhibitors.

Monoamine Oxidase B (MAO-B) Inhibition Studies and Neuroprotection Research

Liquiritigenin serves as a potent, reversible MAO-B inhibitor with an IC50 of 0.098 µM against the human enzyme [1]. While isoliquiritigenin exhibits stronger MAO inhibition in rat assays [2], liquiritigenin's distinct pharmacokinetic profile and its status as an aglycone (versus the weakly active glycoside liquiritin, IC50 > 40 µM) make it a preferred tool for studying MAO-B-dependent neuroprotective mechanisms. Researchers should procure pure liquiritigenin rather than licorice extracts to ensure reproducible MAO-B inhibition data.

Negative Control or SAR Comparator for Antibacterial and Anti-inflammatory Studies

In studies investigating the antibacterial or anti-inflammatory properties of licorice flavonoids, liquiritigenin functions as an essential negative control or SAR comparator. Direct evidence shows that isoliquiritigenin possesses significant antibacterial activity against periodontopathogens and stronger anti-collagenase/anti-MMP-9 effects, while liquiritigenin exerts less pronounced effects [1]. Using pure liquiritigenin allows researchers to attribute observed bioactivity specifically to the chalcone scaffold of isoliquiritigenin rather than the flavanone scaffold, enabling rigorous structure-activity relationship analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Liquiritigenin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.